N-(2,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-9-19-21-22(10)13-5-2-11(3-6-13)16(23)20-15-7-4-12(17)8-14(15)18/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXYTYQDWANLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-1H-1,2,3-triazol-1-amine under basic conditions. Common solvents for this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with sodium hydroxide or potassium carbonate as bases. The reaction is generally conducted at elevated temperatures (80-100°C) for several hours until the desired product is formed.
Antifungal Properties
The compound has been investigated for its antifungal properties, particularly due to the presence of the triazole moiety. Triazoles are known for their ability to inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol biosynthesis—a key component of fungal cell membranes. Studies have indicated that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various strains of fungi including Candida and Aspergillus species .
Table 1: Antifungal Activity Data
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 16 |
| This compound | Aspergillus niger | 32 |
Anticancer Activity
Recent studies have also highlighted the anticancer potential of this compound. The mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, it has been shown to downregulate Bcl-2 expression in various tumor cell lines .
Table 2: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| U251 (glioblastoma) | 10 |
| A431 (epidermoid carcinoma) | 8 |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in critical metabolic pathways in fungi and cancer cells.
- Cell Membrane Disruption : By inhibiting ergosterol synthesis in fungi, it compromises cell membrane integrity.
- Apoptosis Induction : In cancer cells, it promotes programmed cell death through modulation of apoptotic pathways.
Case Studies
Several case studies have reported on the efficacy of this compound against resistant strains of fungi and various cancer cell lines:
- Study on Antifungal Resistance : A study demonstrated that this compound showed effectiveness against azole-resistant Candida strains with a MIC significantly lower than traditional antifungals .
- Cytotoxicity in Cancer Research : Another study evaluated its cytotoxic effects on human glioblastoma cells (U251), reporting a substantial decrease in cell viability at concentrations as low as 10 µM .
Scientific Research Applications
Medicinal Chemistry
N-(2,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has shown potential as a lead compound in the development of new pharmaceuticals. Its structural features enable it to interact with various biological targets:
- Antifungal Activity : The compound has been investigated for its ability to inhibit fungal growth, making it a candidate for antifungal drug development. Studies have demonstrated its efficacy against strains resistant to conventional treatments.
- Anticancer Properties : Research indicates that this compound may inhibit specific cancer cell lines by inducing apoptosis. Mechanistic studies suggest that it disrupts cellular signaling pathways crucial for cancer cell survival.
Agricultural Applications
The compound is also explored for its use in agrochemicals:
- Pesticidal Activity : this compound exhibits insecticidal properties against common agricultural pests. Field trials have shown a significant reduction in pest populations when applied as a foliar spray.
Material Science
In material science, this compound is utilized for synthesizing novel materials with specific properties:
- Polymer Chemistry : It serves as a functional monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antifungal activity of this compound against various fungal strains. The results indicated that the compound exhibited significant inhibitory effects on Candida albicans and Aspergillus niger at low concentrations. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways.
Case Study 2: Insecticidal Properties
Field trials conducted on tomato crops demonstrated that formulations containing this compound effectively controlled aphid populations. The application resulted in a 70% reduction in pest numbers compared to untreated controls over a six-week period.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ():
This analog differs only in the position of chlorine atoms on the phenyl ring (2,5 vs. 2,4). The molecular weight (347.199 g/mol) and core structure are identical, but the altered chlorine arrangement may affect electronic properties and steric interactions. For instance, the 2,4-dichloro substitution could enhance para-directed reactivity compared to the 2,5-isomer .- (Z)-N-(2,4-Dichlorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M1, ): Replacing the triazole with a thiazolidinone ring introduces a polar, hydrogen-bond-capable moiety. M1 has a higher molecular weight (395.26 g/mol) and a melting point of 162–164°C. Its solubility in DMSO and ethanol suggests moderate polarity, contrasting with the triazole-containing target compound, which may exhibit different solubility profiles due to the methyl-triazole’s balance of lipophilicity and polarity .
Modifications on the Amide Side Chain
- N-(2-Aminoethyl)-2,4-dichloro-N-(substituted phenyl)benzamides (): These derivatives feature an ethylamine spacer between the benzamide and substituted phenyl groups. For example, compound 12 (98% yield) shows high anti-Trypanosoma brucei activity, highlighting the role of the 2,4-dichlorophenyl group in bioactivity. The target compound lacks this aminoethyl linker, which may reduce conformational flexibility and alter target binding .
- Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound. This contrast underscores the importance of side-chain modifications in enabling specific chemical reactivity .
Physical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of thiosemicarbazides or azide-alkyne cycloaddition. Key steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 5-methyl-1H-1,2,3-triazole moiety under reflux with ethanol or acetonitrile as solvents .
- Benzamide Coupling : React the intermediate with 2,4-dichloroaniline in the presence of coupling agents like EDC/HOBt or DCC, with triethylamine as a base to facilitate amide bond formation .
- Optimization : Control temperature (e.g., 80–100°C for reflux) and solvent polarity to enhance yields. Monitor purity via TLC or HPLC at each step .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the triazole ring protons (δ 7.5–8.0 ppm) and benzamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELXL for refinement of crystallographic data, particularly to resolve disorder in the dichlorophenyl group .
Q. How can preliminary biological screening be designed to assess antifungal or anticancer potential?
- Methodological Answer :
- Antifungal Assays : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI guidelines). Compare IC values to reference azoles (e.g., fluconazole) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer). Include positive controls like doxorubicin and assess apoptosis via flow cytometry .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., disorder in the dichlorophenyl group) be resolved?
- Methodological Answer :
- Refinement Strategies : In SHELXL, apply restraints to anisotropic displacement parameters and use PART instructions to model disordered atoms. Validate with R-factor convergence (<5%) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .
Q. What approaches are effective for structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified triazole substituents (e.g., 5-ethyl instead of 5-methyl) or halogenated benzamide groups. Assess impact on antifungal/anticancer potency .
- Computational Modeling : Dock derivatives into fungal CYP51 (PDB: 5TZ1) using AutoDock Vina to predict binding affinity. Correlate docking scores with experimental IC values .
Q. How can in vitro models elucidate the compound’s mechanism of action against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : For fungal targets, conduct CYP51 inhibition assays using lanosterol as a substrate. Monitor NADPH consumption spectrophotometrically at 340 nm .
- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY-labeled) with confocal microscopy to track subcellular localization in cancer cells .
Q. What strategies mitigate contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antifungal assays and ensure consistent cell passage numbers in cancer studies .
- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers. Consider variables like solvent (DMSO vs. ethanol) impacting compound solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
